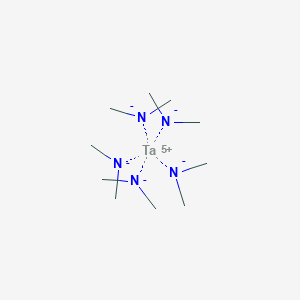

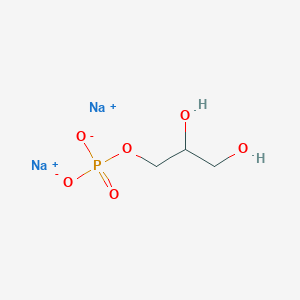

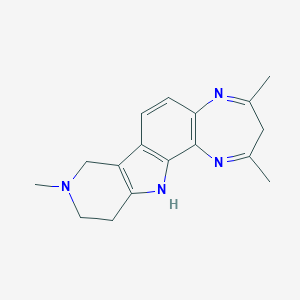

![molecular formula C16H7ClN2O4 B008907 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine CAS No. 73397-12-3](/img/structure/B8907.png)

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine

描述

Synthesis Analysis

The synthesis of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine and related benzo[a]phenoxazines often involves complex chemical reactions. A method for the synthesis of similar compounds has been described, where the compounds are derived from vitamin K3, indicating the involvement of multi-step chemical reactions that may include nitration, chlorination, and cyclization processes to introduce the nitro and chloro groups into the phenoxazine nucleus (Chadar et al., 2017).

Molecular Structure Analysis

The molecular structure of benzo[a]phenoxazines, including derivatives similar to 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine, has been studied extensively. These compounds typically feature C-H⋯O interactions and π∙∙∙π stacking interactions between planar polycycles, which are crucial for their fluorescent properties and chemical reactivity (Chadar et al., 2015).

Chemical Reactions and Properties

Benzo[a]phenoxazines undergo various chemical reactions, including electrophilic substitution and coupling reactions, which are essential for modifying their chemical properties and enhancing their application potential. For example, reactions involving phenoxazine derivatives with electrophilic coupling reagents have been explored for the determination of residual chlorine, indicating their reactive nature and potential for analytical applications (Al-Okab & Syed, 2009).

Physical Properties Analysis

The physical properties of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine, such as solubility, melting point, and stability, can be inferred from related benzo[a]phenoxazines. These compounds exhibit significant fluorescence, which is influenced by their molecular structure and substituents. Their photophysical properties have been explored for applications in sensing and imaging (Raju et al., 2016).

科学研究应用

Application in Cancer Treatment

- Scientific Field: Oncology .

- Summary of the Application: 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine (CNOB) has been studied as a potential anticancer drug . It is transformed into the drug 9-p amino-6-chloro-5H-benzo[a]phenoxazine-5-one (MCHB) in tumors .

- Methods of Application: The transformation of CNOB into MCHB is facilitated by a bacterial enzyme, HChrR6 . In one study, exosomes loaded with HChrR6 mRNA were used to target HER2 receptors (EXO-DEPTs) with CNOB .

- Results or Outcomes: The therapy was found to be effective at killing cancer cell lines in vitro . In a study involving mice, almost 40% complete remission was observed for a 10 mg/Kg dose of CNOB .

Application in Material Science and Organoelectronics

- Scientific Field: Material Science and Organoelectronics .

- Summary of the Application: Phenoxazines, which include 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine, have numerous applications in material science and organoelectronics . They are used in organic light-emitting diodes and dye-sensitized solar cells .

- Methods of Application: Organic synthesis has been used to alter the parent structures of phenoxazines, creating novel derivatives with enhanced capabilities .

- Results or Outcomes: The modifications of phenoxazines have led to improved properties in organoelectronics and material sciences .

Application in Photoredox Catalysis

- Scientific Field: Chemistry .

- Summary of the Application: Phenoxazines, including 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine, have been used as photoredox catalysts . Photoredox catalysis involves the use of light to excite a photocatalyst, which can then transfer electrons to other molecules.

- Methods of Application: The phenoxazine is exposed to light, causing it to enter an excited state. It can then participate in electron transfer reactions .

- Results or Outcomes: The use of phenoxazines as photoredox catalysts has enabled new synthetic transformations in chemistry .

Application in Antibiotic Therapy

- Scientific Field: Pharmacology .

- Summary of the Application: Phenoxazines, including 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine, have shown antibiotic properties . Actinomycin D, which contains a phenoxazine moiety, functions both as an antibiotic and anticancer agent .

- Methods of Application: The compound can be administered to patients suffering from bacterial infections .

- Results or Outcomes: The antibiotic properties of phenoxazines have been utilized in the treatment of various bacterial infections .

安全和危害

未来方向

属性

IUPAC Name |

6-chloro-9-nitrobenzo[a]phenoxazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7ClN2O4/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)23-12-7-8(19(21)22)5-6-11(12)18-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQQSXRWRGYETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=C(C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376338 | |

| Record name | 6-CHLORO-9-NITRO-5-OXO-5H-BENZO[A]PHENOXAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine | |

CAS RN |

73397-12-3 | |

| Record name | 6-CHLORO-9-NITRO-5-OXO-5H-BENZO[A]PHENOXAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

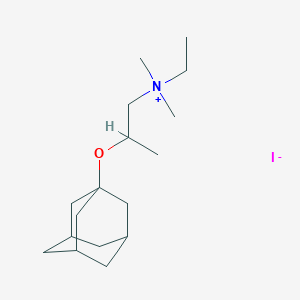

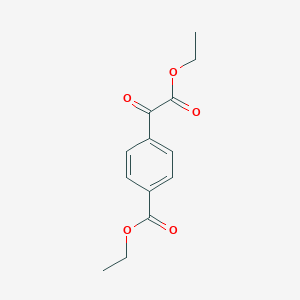

![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)

![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)